4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid

CAS No.: 1006957-63-6

Cat. No.: VC7300958

Molecular Formula: C7H9N3O4

Molecular Weight: 199.166

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1006957-63-6 |

|---|---|

| Molecular Formula | C7H9N3O4 |

| Molecular Weight | 199.166 |

| IUPAC Name | 4-nitro-1-propylpyrazole-3-carboxylic acid |

| Standard InChI | InChI=1S/C7H9N3O4/c1-2-3-9-4-5(10(13)14)6(8-9)7(11)12/h4H,2-3H2,1H3,(H,11,12) |

| Standard InChI Key | ZXPACPBEJCIEMS-UHFFFAOYSA-N |

| SMILES | CCCN1C=C(C(=N1)C(=O)O)[N+](=O)[O-] |

Introduction

Chemical Structure and Nomenclature

Structural Characteristics

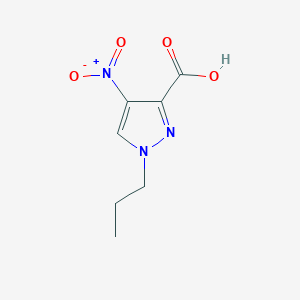

The compound’s IUPAC name, 4-nitro-1-propylpyrazole-3-carboxylic acid, reflects its substitution pattern:

-

A pyrazole core (a five-membered aromatic ring with two adjacent nitrogen atoms).

-

A nitro group (-NO) at the 4-position, which enhances electrophilicity and potential bioactivity.

-

A propyl chain (-CHCHCH) at the 1-position, influencing lipophilicity and metabolic stability.

-

A carboxylic acid (-COOH) at the 3-position, enabling salt formation and derivatization.

The Standard InChIKey (ZXPACPBEJCIEMS-UHFFFAOYSA-N) and SMILES (CCCN1C=C(C(=N1)C(=O)O)N+[O-]) provide unambiguous identifiers for computational and regulatory purposes.

Synthesis and Manufacturing

General Synthetic Pathways

The synthesis typically involves a two-step process:

-

Alkylation: Introduction of the propyl group to the pyrazole ring using alkyl halides (e.g., 1-bromopropane) in the presence of a base (e.g., potassium carbonate).

-

Nitration: Electrophilic aromatic substitution using a nitric acid-sulfuric acid mixture to install the nitro group.

Table 1: Representative Synthesis Parameters

| Step | Reagents/Conditions | Yield* |

|---|---|---|

| Alkylation | 1-Bromopropane, KCO, DMF | ~60% |

| Nitration | HNO-HSO, 0–5°C | ~50% |

| *Theoretical yields based on analogous pyrazole syntheses. |

Industrial Scalability

While laboratory-scale methods are established, industrial production requires optimization for:

-

Solvent Recovery: Minimizing waste through solvent recycling.

-

Catalyst Efficiency: Exploring heterogeneous catalysts to improve nitration regioselectivity.

Physical and Chemical Properties

Thermodynamic Parameters

Experimental data remain limited, but computational predictions suggest:

-

Density: ~1.45 g/cm (estimated via group contribution methods).

-

Melting Point: >150°C (decomposition observed before melting).

Solubility and Stability

-

Solubility: Poor aqueous solubility due to the hydrophobic propyl chain; soluble in polar aprotic solvents (e.g., DMSO, DMF).

-

Stability: Susceptible to decarboxylation under acidic or basic conditions.

Comparative Analysis with Related Pyrazole Derivatives

Table 2: Structural and Functional Comparison

| Compound | CAS No. | Molecular Formula | Key Functional Groups |

|---|---|---|---|

| 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid | 1006957-63-6 | CHNO | -NO, -COOH, -CH |

| 4-Nitro-1H-pyrazole-3-carboxylic acid | 5334-40-7 | CHNO | -NO, -COOH |

The propyl chain in 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid enhances lipophilicity by ~1.5 logP units compared to its non-alkylated analog, potentially improving blood-brain barrier penetration .

Future Research Directions

-

Biological Screening: Systematic evaluation against cancer cell lines and microbial pathogens.

-

Derivatization Studies: Amidation or esterification to modulate solubility and bioavailability.

-

Crystallography: Single-crystal X-ray analysis to elucidate supramolecular interactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume